1-(Tert-butoxycarbonyl)-5-phenoxy-1H-indol-2-yl-2-boronic acid
Description
1-(Tert-butoxycarbonyl)-5-phenoxy-1H-indol-2-yl-2-boronic acid is an organoboron compound featuring a tert-butoxycarbonyl (Boc)-protected indole scaffold with a phenoxy substituent at position 5 and a boronic acid group at position 2. The Boc group serves as a protective moiety for the indole nitrogen, enhancing stability during synthetic processes. The phenoxy group introduces steric bulk and electron-withdrawing effects, while the boronic acid enables participation in cross-coupling reactions like Suzuki-Miyaura.
Molecular Formula: The compound is structurally derived from indole (C₈H₇N), with substitutions:
- Boc group: (C₄H₉O₂)CO-
- Phenoxy group: -O(C₆H₅)
- Boronic acid: -B(OH)₂
Combined, the formula is C₂₀H₂₁BNO₅ (calculated based on substituent contributions and analogs in , and 5).
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenoxyindol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BNO5/c1-19(2,3)26-18(22)21-16-10-9-15(25-14-7-5-4-6-8-14)11-13(16)12-17(21)20(23)24/h4-12,23-24H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMCWYXICMXKDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OC3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096331-36-9 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096331-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Preparation of the Boc-Protected Indole Intermediate
The first critical step is the protection of the indole nitrogen by tert-butoxycarbonyl (Boc) group, which stabilizes the molecule and prevents unwanted side reactions during subsequent transformations.
Boc Protection of 5-Aminoindole
- Reagents and Conditions: 5-aminoindole is reacted with di-tert-butyl dicarbonate (Boc2O) in an organic solvent such as ethyl acetate, dichloromethane, or methanol.
- Catalysts/Bases: Triethylamine or potassium tert-butoxide is often used as a base to facilitate the reaction.
- Temperature and Time: Room temperature (20°C) for 4 to 24 hours depending on solvent and base.
- Typical Yields: High yields ranging from 43% to >100% (quantitative by some reports) have been achieved.
Example Experimental Data
| Yield (%) | Reaction Conditions | Notes |
|---|---|---|
| >100 | In ethyl acetate, 20°C, 24 h | 5-aminoindole (1.0 g, 7.6 mmol) reacted with di-tert-butyl dicarbonate (4.1 g, 19 mmol) |
| 94 | With triethylamine, methanol, 20°C, 6 h | Stirred at room temp, followed by extraction and column chromatography |
| 43 | With triethylamine, dichloromethane, 0-20°C, 4 h | Lower yield possibly due to solvent or scale differences |
The Boc protection is typically followed by purification via silica gel chromatography to afford tert-butyl 1H-indol-5-ylcarbamate as a white solid with confirmed structure by NMR and MS.
Installation of the Boronic Acid Group at the 2-Position
The boronic acid moiety is typically introduced through lithiation followed by borylation or via Suzuki coupling precursors.
Preparation of Boc-Protected Boronic Acid Derivatives
A patented method describes the preparation of tert-butoxycarbonyl phenylboronic acid derivatives, which can be adapted for the indole system:
- Starting Material: Carboxybenzeneboronic acid or related boronic acid derivatives.
- Reagents: Sulfur oxychloride and potassium tert-butoxide.
- Solvent: Tetrahydrofuran (THF).
- Procedure: Carboxybenzeneboronic acid is dissolved in THF, treated with sulfur oxychloride under stirring, cooled to 0-5°C, then potassium tert-butoxide is added to form the Boc-protected boronic acid.
- Purification: Organic phase concentration and recrystallization from sherwood oil.
- Yields: High purity (98%) and yields between 88% to 95% have been reported.
Example Reaction Conditions and Yields
| Entry | Starting Material (moles) | Sulfur Oxychloride (moles) | Potassium tert-butoxide (moles) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Embodiment 2 | 3 | 3.3 | 5 | 88 | 98 | Reaction at 0-5°C, 4h + 1h stirring |
| Embodiment 3 | 3 | 4.5 | 7.5 | 95 | 98 | Similar conditions, higher reagent ratio |
This method is scalable and suitable for preparing boronic acid intermediates with Boc protection.
Suzuki Coupling for Final Assembly
The final compound can be assembled by Suzuki coupling of the Boc-protected indolyl boronic acid with phenoxyaryl bromides or equivalents:
- Catalysts: Palladium complexes (e.g., Pd(PPh3)4).
- Base: Potassium carbonate or similar.
- Solvent: Mixtures of water and organic solvents like dioxane or THF.
- Temperature: Typically 80-100°C.
- Outcome: Formation of the 1-(tert-butoxycarbonyl)-5-phenoxy-1H-indol-2-yl-2-boronic acid or its derivatives.
This approach is supported by literature where boronic acids and phenoxyaryl bromides are coupled to form analogs with high selectivity and yield.
Summary Table of Preparation Steps
| Step | Key Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|
| Boc Protection of Indole N | Boc2O, triethylamine or potassium tert-butoxide, EtOAc/DCM/MeOH, RT | 43-100+% | Purified by chromatography, confirmed by NMR/MS |
| Phenoxy Substitution | Phenol derivatives or phenoxyaryl halides, Pd catalyst, base, heat | Not specified | Typically via Pd-catalyzed coupling |
| Boc-Protected Boronic Acid Synthesis | Carboxybenzeneboronic acid, SOCl2, potassium tert-butoxide, THF, 0-5°C | 88-95% | Recrystallization yields high purity |
| Suzuki Coupling Final Step | Pd catalyst, base, phenoxyaryl bromide, boronic acid, 80-100°C | High | Forms final target compound |
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butoxycarbonyl)-5-phenoxy-1H-indol-2-yl-2-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a boronic ester or borate.
Reduction: The indole ring can be reduced under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Reduced indole derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(Tert-butoxycarbonyl)-5-phenoxy-1H-indol-2-yl-2-boronic acid is primarily utilized as a building block in the synthesis of biologically active compounds. Its boronic acid moiety allows for the formation of stable complexes with biomolecules, enhancing the pharmacological properties of resultant drugs.
Case Study: Anticancer Agents
Recent studies have explored the use of boronic acids in the development of proteasome inhibitors for cancer therapy. For instance, derivatives of boronic acids have shown promising results in targeting cancer cells by inhibiting the proteasome pathway, leading to apoptosis in malignant cells.
Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate for constructing complex molecular architectures. Its ability to undergo Suzuki coupling reactions enables the formation of carbon-carbon bonds, crucial for synthesizing various organic compounds.
Case Study: Suzuki Coupling Reactions
The application of this compound in Suzuki coupling reactions has been documented, demonstrating its effectiveness in synthesizing biaryl compounds that are significant in pharmaceuticals and agrochemicals.
Materials Science
The unique properties of boronic acids make them suitable for developing functional materials, including sensors and drug delivery systems. The reversible binding nature of boronic acids with sugars allows for their incorporation into hydrogels and other polymeric materials.
Case Study: Drug Delivery Systems
Research has indicated that incorporating boronic acids into polymer matrices enhances the responsiveness of drug delivery systems to physiological conditions, such as pH changes or glucose levels, thereby improving therapeutic efficacy.
Mechanism of Action
The mechanism of action of 1-(Tert-butoxycarbonyl)-5-phenoxy-1H-indol-2-yl-2-boronic acid involves its interaction with various molecular targets:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe.
Pathways Involved: The indole moiety can interact with various biological pathways, including those involved in signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs, emphasizing substituent effects on reactivity, solubility, stability, and applications:
Key Findings :
Reactivity: The phenoxy substituent in the target compound enhances reactivity in cross-couplings by activating the boronic acid via electron-withdrawal . Methoxy analogs exhibit slower reaction rates due to electron-donating effects .
Solubility: The phenoxy group reduces solubility in polar solvents (e.g., water, methanol) compared to methoxy analogs, necessitating optimized solvent systems (e.g., THF/toluene mixtures) .
Stability: Boc protection mitigates decomposition during storage and synthesis. The phenoxy group further stabilizes the boronic acid against protodeboronation . Fluorinated analogs (e.g., 5-fluoro derivatives) exhibit superior stability due to fluorine’s inductive effects .
Synthetic Utility: The target compound’s phenoxy group allows post-functionalization (e.g., hydrogenolysis) to introduce hydroxyl groups, a feature absent in methoxy analogs . Fluorinated derivatives are prioritized in drug discovery for improved metabolic stability and bioavailability .
Research and Commercial Considerations
Supplier Availability :
Synthetic Protocols :
Purity and Handling :
- High-purity grades (e.g., ≥97% in ) are critical for reproducibility in cross-couplings. Storage under inert conditions (N₂, -20°C) is recommended .
Biological Activity
1-(Tert-butoxycarbonyl)-5-phenoxy-1H-indol-2-yl-2-boronic acid is a synthetic compound that belongs to the class of boronic acids. These compounds are known for their diverse biological activities, including antibacterial, anticancer, and antioxidant effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific boronic acid derivative.
This compound is characterized by its boronic acid functional group, which enhances its reactivity and biological interactions. The tert-butoxycarbonyl (Boc) group is often used to protect amines during synthesis, indicating potential applications in drug development.
Antioxidant Activity
Research indicates that boronic acids exhibit significant antioxidant properties. In a study assessing various boronic compounds, the antioxidant potential of this compound was evaluated using assays such as DPPH and ABTS radical scavenging methods. The compound demonstrated effective radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative stress in biological systems .
Anticancer Activity
The anticancer properties of this compound have been explored through in vitro studies on cancer cell lines. Notably, the compound exhibited selective cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 18.76 µg/mL. This indicates a promising therapeutic index for further development in cancer treatment strategies .
Antibacterial Activity
The antibacterial efficacy of this compound has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed that the compound inhibited bacterial growth at concentrations as low as 6.50 mg/mL, highlighting its potential as an antibacterial agent .
Enzyme Inhibition
Enzyme inhibition studies revealed that this compound has moderate inhibitory effects on acetylcholinesterase (IC50: 115.63 µg/mL) and high inhibitory activity on butyrylcholinesterase (IC50: 3.12 µg/mL). Such enzyme inhibition profiles suggest potential applications in treating neurodegenerative diseases where cholinesterase activity is a therapeutic target .
Case Studies and Research Findings
| Activity | Method | IC50 Value |
|---|---|---|
| Antioxidant | DPPH | 0.14 ± 0.01 µg/mL |
| Anticancer (MCF-7) | Cytotoxicity assay | 18.76 ± 0.62 µg/mL |
| Antibacterial | Zone of inhibition | 6.50 mg/mL |
| Acetylcholinesterase | Enzyme inhibition assay | 115.63 ± 1.16 µg/mL |
| Butyrylcholinesterase | Enzyme inhibition assay | 3.12 ± 0.04 µg/mL |
Q & A
Q. Example Optimization Table :
| Parameter | Standard Conditions | Optimized for E-deficient Partners |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂/SPhos |
| Base | Na₂CO₃ | Cs₂CO₃ |
| Solvent | 1,2-Dimethoxyethane/H₂O | DMF/H₂O |
Advanced: How can sample degradation during prolonged experiments be mitigated?
Answer:
Degradation pathways (e.g., hydrolysis of the boronic acid or Boc group) can be minimized by:
- Temperature Control : Store reaction intermediates at –20°C and avoid prolonged heating (>6 hours) .
- Stabilizers : Add 1–2% (v/v) triethylamine to neutralize trace acids in solvents .
- Real-Time Monitoring : Use LC-MS to track degradation products and adjust reaction timelines .
Advanced: What are the challenges in purifying this compound, and how can they be addressed?
Answer:
Challenges :
- Boronic acid propensity for protodeboronation under acidic/basic conditions.
- Co-elution of Pd residues during chromatography.
Q. Solutions :
- Neutral pH Workup : Use pH 7 buffers during extraction to minimize boronic acid degradation .
- Pd Removal : Treat crude product with Chelex® resin or activated charcoal before column chromatography .
- Alternative Purification : Employ preparative HPLC with a pH-stable C18 column (0.1% formic acid in mobile phase) .
Advanced: How does the phenoxy substituent influence reactivity compared to methoxy analogs?
Answer:
- Electronic Effects : The phenoxy group is electron-withdrawing (vs. methoxy’s electron-donating nature), reducing electron density on the indole ring and slowing electrophilic substitution.
- Steric Effects : Phenoxy’s bulk may hinder coupling reactions with sterically demanding partners.
- Experimental Validation : Compare coupling yields using methoxy- vs. phenoxy-substituted analogs under identical conditions (see for methoxy data).
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
